1-(3-Chloro-2-methylpropyl)-4-methylbenzene
Description
Properties
Molecular Formula |
C11H15Cl |
|---|---|
Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-(3-chloro-2-methylpropyl)-4-methylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-6,10H,7-8H2,1-2H3 |
InChI Key |
AJJNGNBHTCPYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylpropyl)-4-methyl-benzene typically involves the alkylation of 4-methylbenzene (also known as toluene) with 3-chloro-2-methylpropyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the Lewis acid activates the alkyl halide, facilitating its attack on the aromatic ring of toluene.
Industrial Production Methods
In an industrial setting, the production of 1-(3-chloro-2-methylpropyl)-4-methyl-benzene follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor equipped with efficient mixing and temperature control systems. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylpropyl)-4-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2-methylpropyl group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction Reactions: The compound can undergo reduction reactions where the chlorine atom is replaced by hydrogen, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NH3, or RSH in polar solvents like water or ethanol.
Oxidation: KMnO4 or H2CrO4 in acidic or basic aqueous solutions.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 1-(2-methylpropyl)-4-methyl-benzene derivatives.
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of 1-(2-methylpropyl)-4-methyl-benzene.
Scientific Research Applications
1-(3-Chloro-2-methylpropyl)-4-methyl-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylpropyl)-4-methyl-benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds or non-covalent interactions with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Reactivity Comparisons
Chlorinated vs. Fluorinated Analogues :
The replacement of chlorine with fluorine in 1-(2-fluoropropyl)-4-methylbenzene (F9) reduces steric bulk and alters electronic properties. Fluorine’s strong electron-withdrawing effect enhances stability in photoredox reactions compared to chlorine, as evidenced by distinct ¹H NMR shifts (e.g., fluorine-induced deshielding at δ 4.6–5.0 ppm) .- Methoxy-Substituted Derivatives: 1-(3-Chloro-1-methoxypropyl)-4-methoxybenzene exhibits higher polarity due to methoxy groups, increasing solubility in polar solvents (e.g., methanol). This contrasts with the hydrophobic nature of 1-(3-Chloro-2-methylpropyl)-4-methylbenzene, which favors nonpolar media like xylene .
Agrochemical Analogues :
Chloropropylate shares a chloro-substituted benzene core but incorporates an ester group, enabling hydrolysis-driven bioactivity. Its planar structure facilitates binding to insect acetylcholinesterase, unlike the branched alkyl chain of this compound, which prioritizes membrane penetration in fungicides .
Industrial and Pharmacological Relevance
- Pharmaceutical Intermediates : The piperazine derivative 1-(3-chloropropyl)-4-methylpiperazine shares a chloropropyl chain but targets central nervous system drugs due to its basic nitrogen atoms, unlike the antifungal focus of this compound .
- Agrochemical Efficiency : Fenpropidin, derived from this compound, inhibits fungal sterol biosynthesis, whereas chloropropylate acts via neurotoxicity in mites, reflecting divergent mechanisms despite structural similarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
